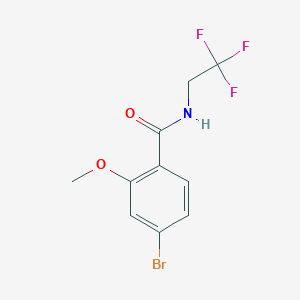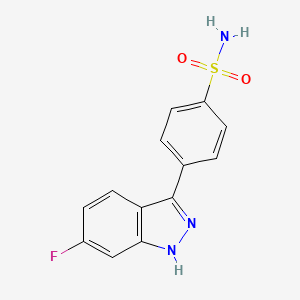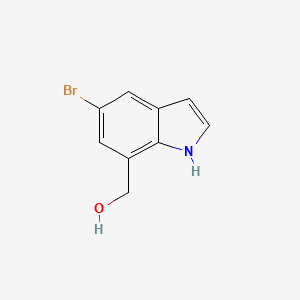![molecular formula C14H19N3O2 B13913323 1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl- CAS No. 1306739-10-5](/img/structure/B13913323.png)
1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a chemical compound with the molecular formula C14H20ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, a dimethylphenoxy group, and an ethylmethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the Ethylmethylamine Moiety: The final step involves the alkylation of the oxadiazole intermediate with an ethylmethylamine derivative, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)amine hydrochloride: Lacks the methyl group on the ethylamine moiety.
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine: The free base form without the hydrochloride salt.
Uniqueness
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1306739-10-5 |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2-[5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-5-12(11(2)8-10)18-9-14-16-13(17-19-14)6-7-15-3/h4-5,8,15H,6-7,9H2,1-3H3 |
Clave InChI |
AUABNSIBGADZST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)CCNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


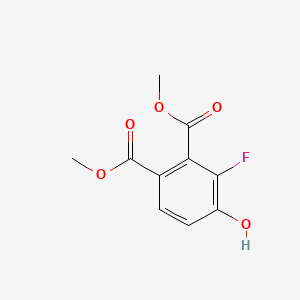
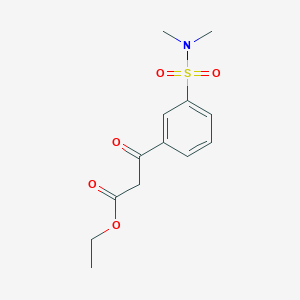
![N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine](/img/structure/B13913273.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
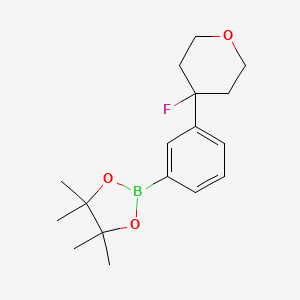

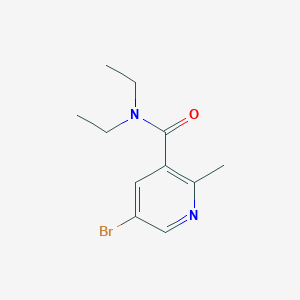
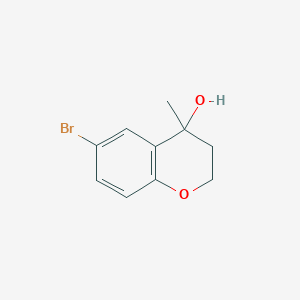
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

